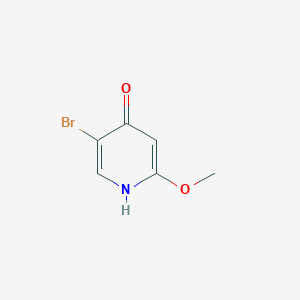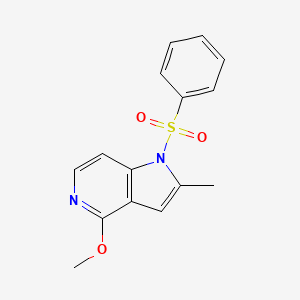![molecular formula C6H6N4 B1378424 6-氨基-1H-吡唑并[4,3-b]吡啶 CAS No. 1352397-37-5](/img/structure/B1378424.png)
6-氨基-1H-吡唑并[4,3-b]吡啶
描述
6-Amino-1H-pyrazolo[4,3-b]pyridine is a chemical compound with the molecular formula C6H5N3 . It is a type of heterocyclic compound that presents two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
The synthesis of 6-Amino-1H-pyrazolo[4,3-b]pyridine involves several steps. One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%). This strategy involves a sequential opening/closing cascade reaction . Another synthesis method involves Friedlander condensation of a synthon with reactive methylenes .
Molecular Structure Analysis
The molecular structure of 6-Amino-1H-pyrazolo[4,3-b]pyridine has been studied using various techniques. For example, a complete vibrational analysis of the molecules was performed using the Pulay DFT-based SQM method . The ground state geometries were optimized using DFT with B3LYP and BLYP and ab initio restricted Hartree-Fock methods with the 6-31G basis set .
Chemical Reactions Analysis
In terms of chemical reactions, it has been found that compound 6b isomerized to the thermodynamically more stable pyrazolo derivative through tandem ring opening and ring closure reactions .
Physical And Chemical Properties Analysis
Pyrazolo[3,4-b]pyridines, including 6-Amino-1H-pyrazolo[4,3-b]pyridine, are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described . They exhibit strong fluorescence which can be distinguished by our eyes readily in DMSO or under UV light (360 nm) .
科学研究应用
合成和化学性质
合成方法:6-氨基-1H-吡唑并[4,3-b]吡啶及其类似物,如6-氨基和6-氧代咪唑并[4,5-b]吡唑并[3,4-e]吡啶的合成,涉及使用各种起始材料进行环缩合反应,如N-Boc-4-氨基吡唑并-5-甲醛和肌酐。这些化合物以良好的产率合成,并通过光谱测量(Yakovenko & Vovk, 2021)确认其结构。
化学性质和结构分析:对与6-氨基-1H-吡唑并[4,3-b]吡啶相关的化合物的结构和振动光谱进行了详细研究,使用了FT-IR、FT-Raman光谱和DFT方法。这些研究为这些化合物的基本性质和互变异构形式提供了见解(Bahgat, Jasem, & El‐Emary, 2009)。
生物医学应用
抗癌潜力:一些6-氨基-1H-吡唑并[4,3-b]吡啶衍生物显示出作为潜在抗癌药物的有希望结果。例如,从3-氨基吡唑并[4,3-c]吡啶-4,6-二酮合成的化合物在体外对各种癌细胞系表现出显著的抗癌活性(Metwally & Deeb, 2018)。
抗菌和抗微生物活性:已对各种6-氨基-1H-吡唑并[4,3-b]吡啶衍生物进行了抗菌和抗微生物性能评估。一些合成的化合物被发现是有效的抗菌剂(Maqbool et al., 2014)。
激酶专注库开发:已探索了6-氨基-1H-吡唑并[4,3-b]吡啶衍生物在药物发现中的潜力,特别是与激酶酶相关。已开发合成路线,以创建这些化合物的多样化库,用于筛选激酶和其他癌症药物靶点(Smyth et al., 2010)。
未来方向
The future directions for the study and application of 6-Amino-1H-pyrazolo[4,3-b]pyridine are promising. For instance, these compounds have potential applications in the development of Alzheimer’s disease amyloid plaque probes of various modalities for Alzheimer’s disease diagnosis . There is an urgent need for new, improved medicines , and 6-Amino-1H-pyrazolo[4,3-b]pyridine could play a role in this.
作用机制
Target of Action
It is known that pyrazolo[3,4-b]pyridine derivatives have a wide range of pharmacological properties and are part of various drugs . They are promising substrates for the development of drugs for the treatment of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases . They also act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones .
Mode of Action
It is known that the absorption and emission of pyrazolo[3,4-b]pyridine derivatives depend on the substituent at the c-6 and c-7 position of the pyridine ring . This suggests that the compound may interact with its targets in a manner dependent on its specific structural features.
Biochemical Pathways
Pyrazolo[3,4-b]pyridine derivatives are known to have antiviral and antiproliferative effects, and they can inhibit janus kinase, cyclin-dependent kinase, phosphodiesterase i, and sphingosine-1-phosphate receptor 2 . This suggests that the compound may affect multiple biochemical pathways related to these processes.
Result of Action
Given the known effects of pyrazolo[3,4-b]pyridine derivatives, it can be inferred that the compound may have potential antiviral, antiproliferative, and anti-inflammatory effects, among others .
Action Environment
It is known that the properties of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules
生化分析
Biochemical Properties
6-Amino-1H-pyrazolo[4,3-b]pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as acetylcholinesterase, casein kinase 1 (CK1), checkpoint kinase 1 (CHK1), Aurora A kinase, and fibroblast growth factor receptor (FGFR) . These interactions are typically characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. The inhibition of these enzymes can lead to various downstream effects, including the disruption of cell signaling pathways and the inhibition of cell proliferation.
Cellular Effects
6-Amino-1H-pyrazolo[4,3-b]pyridine has been found to exert significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to inhibit the proliferation of breast cancer cells (MCF-7) and colorectal cancer cells (HCT-116) by inducing apoptosis and inhibiting cell migration and invasion . Additionally, 6-Amino-1H-pyrazolo[4,3-b]pyridine can affect gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 6-Amino-1H-pyrazolo[4,3-b]pyridine involves its binding interactions with various biomolecules. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to their inhibition or activation . For example, the inhibition of CK1 and CHK1 by 6-Amino-1H-pyrazolo[4,3-b]pyridine results in the disruption of cell cycle progression and the induction of apoptosis . Additionally, the compound can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby influencing the transcription of genes involved in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Amino-1H-pyrazolo[4,3-b]pyridine can change over time due to factors such as stability and degradation. The compound has been shown to be relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have demonstrated that 6-Amino-1H-pyrazolo[4,3-b]pyridine can have sustained effects on cellular function, including the inhibition of cell proliferation and the induction of apoptosis . These effects are typically observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-Amino-1H-pyrazolo[4,3-b]pyridine in animal models vary with different dosages. At lower doses, the compound has been shown to exhibit therapeutic effects, such as the inhibition of tumor growth and the reduction of inflammation . At higher doses, 6-Amino-1H-pyrazolo[4,3-b]pyridine can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage of the compound to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
6-Amino-1H-pyrazolo[4,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.
Transport and Distribution
The transport and distribution of 6-Amino-1H-pyrazolo[4,3-b]pyridine within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, and it can bind to proteins such as albumin, which facilitates its distribution throughout the body . The localization and accumulation of 6-Amino-1H-pyrazolo[4,3-b]pyridine within specific tissues can influence its therapeutic effects and potential for causing side effects.
Subcellular Localization
The subcellular localization of 6-Amino-1H-pyrazolo[4,3-b]pyridine can affect its activity and function . The compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, 6-Amino-1H-pyrazolo[4,3-b]pyridine can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, the compound can be directed to the mitochondria, where it can influence cellular metabolism and apoptosis .
属性
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUZNYUHNCZAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1378351.png)





